N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine
Description
N4-(2-Methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5 and a 2-methoxy-5-methylphenyl substituent at the N4 position. Its molecular formula is inferred as C12H13N5O3 based on structural analogs (e.g., ). The compound’s nitro group enhances electrophilicity, while the methoxy and methyl groups on the aryl ring contribute to steric and electronic modulation. Though direct synthesis data are absent in the provided evidence, analogous compounds (e.g., symmetric 5-nitropyrimidine-4,6-diamines in ) are synthesized via aminolysis or nucleophilic substitution reactions .
Properties
IUPAC Name |
4-N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-7-3-4-9(20-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAFJWSBHWHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-methoxy-5-methylphenylamine with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of the pyrimidine ring followed by the introduction of the methoxy-methylphenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can
Biological Activity
N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with a methoxy group and a nitro group, contributing to its unique chemical reactivity and biological activity. The synthesis typically involves multi-step reactions such as nitration and condensation of appropriate intermediates. For example, the compound can be synthesized from 2-methoxy-5-methylphenyl derivatives through controlled nitration followed by cyclization with pyrimidine precursors.
Antimicrobial Properties
Several studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. This includes effectiveness against various bacterial strains and fungi. For instance, research has shown that compounds with similar structures possess inhibitory effects on the growth of pathogens like Staphylococcus aureus and Escherichia coli.
Cytotoxicity and Anticancer Effects
The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in specific cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered cell proliferation.
- Receptor Modulation : Its structural components allow for binding to specific receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, derivatives of nitro-pyrimidines were tested against a panel of bacterial strains. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Comparison with Similar Compounds
Structural Analogues of 5-Nitropyrimidine-4,6-diamines
Symmetric N4,N6-Disubstituted Derivatives
Synthetic derivatives with symmetric substitution at N4 and N6 positions () exhibit distinct physicochemical properties:
Key Differences from Target Compound :
- Symmetry: The target compound is mono-substituted (N4-(2-methoxy-5-methylphenyl)), whereas these analogs have symmetric substitution, leading to higher molecular symmetry and crystallinity.
- Electronic Effects : The 2-methoxy-5-methylphenyl group combines electron-donating (methoxy) and hydrophobic (methyl) effects, unlike purely electron-withdrawing (e.g., chloro) or bulky aryl groups.
Asymmetric and Alkyl-Substituted Derivatives
Key Differences from Target Compound :
- Polarity : Alkyl substituents decrease polarity, lowering melting points (e.g., 84–86°C for 5k vs. >150°C for aryl-substituted analogs).
- Bioavailability : The target compound’s aryl group may enhance binding to aromatic biological targets compared to alkyl chains.
Quinazoline and Heterocyclic Derivatives
Quinazoline-4,6-diamines () and pyrimidines with heterocyclic substituents () exhibit distinct properties:
Key Differences from Target Compound :
- Core Structure : Quinazolines have a fused benzene ring, increasing rigidity compared to pyrimidines.
- Functional Groups : Piperazine () or morpholine () substituents introduce basic nitrogen atoms, altering pharmacokinetics.
Physicochemical and Spectral Comparisons
- Melting Points : Aryl-substituted derivatives (e.g., 5f, 5c) exhibit higher melting points (>150°C) due to intermolecular π-π stacking, while alkyl-substituted analogs (e.g., 5k) melt below 100°C .
- Spectral Data :
- NMR : Methoxy protons in analogs (e.g., 5c) resonate at δ 3.83 ppm (singlet), while methyl groups in the target compound may appear as a singlet near δ 2.3–2.5 ppm .
- HRMS : The target compound’s molecular ion peak would align with its molecular weight (~307 g/mol for C12H13N5O3), similar to 5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine (307.313 g/mol, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
